Comaparvin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34434-17-8 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4,5-dihydroxy-10-methoxy-2-propylbenzo[h]chromen-8-one |
InChI |
InChI=1S/C17H16O5/c1-3-4-11-8-13(20)16-12(19)6-9-5-10(18)7-14(21-2)15(9)17(16)22-11/h5-8,19-20H,3-4H2,1-2H3 |
InChI Key |
YDCMZZSXXPUNHD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
Canonical SMILES |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
Other CAS No. |
34434-17-8 |
Synonyms |
5,8-dihydroxy-10-methoxy-2-propylbenzo(h)chromen-4-one comaparvin |
Origin of Product |
United States |
Origin, Isolation, and Structural Research of Comaparvin
Identification of Marine Organism Sources of Comaparvin
This compound is a marine-derived compound primarily isolated from specific species of crinoids, commonly known as feather stars. These echinoderms are recognized for producing various secondary metabolites, including quinones and naphthopyrones, which contribute to their vibrant coloration griffith.edu.aunih.gov.
Crinoid Species (e.g., Comanthus bennetti, Comanthus parvicirrus, Capillaster multiradiatus) as Producers
This compound has been notably isolated from several crinoid species. The Formosan crinoid Comanthus bennetti, collected from Lamay Island, Taiwan, is a known source of this compound nih.govresearchgate.net. Other crinoid species, such as Comanthus parvicirrus and Capillaster multiradiatus, have also been identified as producers of naphthopyrones, including this compound and its derivatives like 6-methoxythis compound griffith.edu.aunih.govmdpi.comdntb.gov.ua. These naphthopyrones from Capillaster multiradiatus and Comanthus parvicirrus have been studied for their ability to inhibit ABCG2 transport proteins griffith.edu.aumdpi.com.
Biogeographical Distribution of Producing Organisms in Research Contexts
The crinoid species producing this compound are found in various marine environments. Comanthus bennetti has been collected from locations such as Lamay Island, Taiwan nih.govresearchgate.net. Capillaster multiradiatus has been collected from the Torres Strait, Queensland, Australia mdpi.com. While specific collection sites for Comanthus parvicirrus are not always explicitly disclosed in all research contexts, it is known to be present in regions like Subic Bay, Zambales, Philippines dost.gov.ph. The distribution of these crinoids across different tropical and subtropical marine waters underscores the diverse biogeographical origins of this compound in research.
Methodologies for Natural Product Isolation and Purification
The isolation of natural products like this compound from complex biological matrices involves a series of extraction and purification steps aimed at obtaining the target compound in high purity .
Solvent Extraction Techniques Employed in Laboratory Settings
Solvent extraction is a fundamental initial step in isolating natural products. For this compound, crinoid samples are typically minced and subjected to extraction with organic solvent mixtures. For instance, Comanthus bennetti crinoids were extracted with a methanol-dichloromethane (1:1) mixture nih.gov. This organic extract is then often partitioned into an aqueous suspension, followed by further partitioning between solvents of varying polarities, such as n-hexane, dichloromethane, n-butanol, and water nih.gov. The choice of solvent depends on factors like polarity and the solubility of the target compound .
Chromatographic Separation Techniques (e.g., Column Chromatography, Sephadex LH-20) for Compound Enrichment
Following initial extraction, chromatographic techniques are crucial for purifying and enriching this compound from the crude extract. Column chromatography, often utilizing normal-phase silica (B1680970) gel, is commonly employed nih.gov. The n-hexane layer obtained from the solvent partitioning step can be separated over a silica gel column, eluted with solvent systems like n-hexane, ethyl acetate (B1210297), and methanol, to yield various fractions nih.gov.
Further purification of specific fractions, such as fraction 24 in one study, can be achieved using Sephadex LH-20 gel chromatography nih.gov. Sephadex LH-20 is a liquid chromatography medium designed for molecular sizing and can also separate compounds based on partition between stationary and mobile phases due to its dual hydrophilic and lipophilic character cytivalifesciences.comresearchgate.net. For this compound, Sephadex LH-20 gel eluted with n-hexane–dichloromethane (1:4) has been used to obtain the pure compound nih.gov. This technique is effective for the preparation of closely related molecular species and can be used for both analytical and industrial scales cytivalifesciences.comresearchgate.net.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Key techniques employed for the structural elucidation of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H-NMR and 13C-NMR are indispensable for determining the molecular structure, including the connectivity and environment of hydrogen and carbon atoms within the molecule intertek.comsolubilityofthings.comjchps.com. For this compound, 1H-NMR (400 MHz) and 13C-NMR (100 MHz) have been used to confirm its structure and purity nih.govresearchgate.net. NMR allows for the precise determination of molecular structures, including connectivity and stereochemistry solubilityofthings.com.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide insights into its fragmentation patterns, which are crucial for identifying unknown molecules intertek.comsolubilityofthings.com.
Elemental Analysis : Methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can help determine the elemental composition of the compound intertek.com.
The combination of data from these multiple techniques provides a comprehensive picture of the compound's structure, allowing for unambiguous identification and confirmation intertek.com. The molecular formula of this compound has been determined as C17H16O5, with a molecular weight of 300.11 Da nih.govresearchgate.net.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of natural products like this compound, providing detailed insights into atomic connectivities and stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose griffith.edu.au.
For this compound, its structure and purity (e.g., >98%) are confirmed through analyses of its 1H-NMR and 13C-NMR spectra nih.gov. Typical instruments used include FT-NMR spectrometers operating at frequencies such as 400 MHz for 1H-NMR and 100 MHz for 13C-NMR nih.gov. The interpretation of chemical shifts and coupling patterns in 1H-NMR spectra provides information about the proton environment within the molecule, while 13C-NMR spectra reveal the carbon skeleton nih.gov.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (1H-1H COSY), are critical for establishing long-range and vicinal proton-proton correlations, respectively mdpi.com. For instance, HMBC correlations have been instrumental in supporting the presence of an n-propyl substituted γ-pyrone system in related crinoid natural products by showing correlations from specific protons to carbons within the pyrone ring and adjacent groups mdpi.com. Comparison of the acquired NMR data with that reported for known crinoid natural products, such as this compound and 6-methoxythis compound, further aids in confirming the assigned chemical structure nih.govmdpi.com. The comprehensive analysis of 1D and 2D NMR data allows for a full assignment of the molecule's chemical structure griffith.edu.au.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass Spectrometry (MS) plays a vital role in determining the molecular formula and molecular weight of this compound, as well as providing information on its fragmentation patterns, which are crucial for structural elucidation. The molecular formula of this compound has been determined as C17H16O5, with a molecular weight of 300.11 Da nih.govresearchgate.net.
High-resolution mass spectrometry techniques, such as High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF) mass spectrometry, are utilized to obtain precise mass measurements, which are essential for confirming the elemental composition of the compound researchgate.net. Other mass spectrometry experiments, including Electron Ionization (EI-MS) and Fast Atom Bombardment (FAB-MS), have also been employed in the broader context of analyzing marine natural products, including compounds structurally related to this compound uni-duesseldorf.de. The fragmentation analysis derived from mass spectra provides valuable clues about the substructures present in the molecule, aiding in the complete structural assignment.
Other Spectroscopic Methods for Structural Confirmation (e.g., IR, UV-Vis where relevant for academic inquiry)
Beyond NMR and MS, other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, contribute to the comprehensive structural confirmation of this compound and related compounds. While less detailed in specific published data for this compound itself, their general application in natural product chemistry is well-established for academic inquiry.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting characteristic absorption frequencies of molecular vibrations nist.gov. For instance, IR data can indicate the presence of carbonyl functional groups, which are typical in naphthopyrone structures like this compound, through absorbances in specific wavenumber ranges mdpi.com. IR spectroscopy has been historically used for the characterization of crinoid pigments, including those related to this compound griffith.edu.aursc.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to analyze the electronic transitions within a molecule, providing insights into conjugated systems and chromophores mdpi.com. This technique is useful for characterizing compounds with aromatic rings, such as the naphthopyrone core of this compound, and can reveal the presence of hydroxyl-phenolic groups or other π-conjugated systems mdpi.com. UV-Vis spectroscopy has been used in the characterization of crinoid-derived compounds griffith.edu.aursc.org.
Biosynthetic Pathways and Engineered Production
Elucidation of Comaparvin's Polyketide Biosynthetic Origin
This compound's classification as a polyketide-derived pigment indicates its formation through the polyketide biosynthetic pathway, a common route for a diverse array of natural products. The characteristic bright colors of crinoids are attributed to these polyketide pigments griffith.edu.au.
As a polyketide, this compound's biosynthesis is hypothesized to initiate from fundamental precursor molecules that are characteristic of polyketide synthesis. These primary building blocks are typically acetyl-CoA and malonyl-CoA, which undergo iterative condensation reactions to construct the carbon backbone of the polyketide chain griffith.edu.au.
| Precursor | Role in Polyketide Biosynthesis |
|---|---|
| Acetyl-CoA | Initiator unit for the polyketide chain. |
| Malonyl-CoA | Extender units, iteratively added to elongate the polyketide chain. |
The biosynthesis of polyketides, including those like this compound found in crinoids, proceeds through a series of enzymatic steps orchestrated by polyketide synthases (PKSs). While the specific enzymatic machinery for this compound itself has not been fully elucidated in the provided literature, the general principles for crinoid polyketide pigments are well-established griffith.edu.au. The process typically involves:
Chain Initiation and Elongation: A starter unit (e.g., acetyl-CoA) is loaded onto the PKS, followed by sequential additions of extender units (e.g., malonyl-CoA) through repetitive condensation reactions.
Cyclization: The linear polyketide chain undergoes intramolecular aldol (B89426) condensations, leading to the formation of cyclic structures.
Aromatization: Subsequent enolization steps contribute to the establishment of aromaticity within the newly formed rings.
Post-PKS Modifications: Further catalytic transformations, such as hydrolysis, decarboxylation, and specific oxidation reactions at various positions, are crucial for shaping the final complex structure of naphthopyrones like this compound griffith.edu.au. These tailoring steps contribute significantly to the structural diversity and biological activities of polyketides.
Proposed Biosynthetic Precursors (e.g., Acetyl-CoA, Malonyl-CoA)
Genetic and Genomic Approaches to Understanding Biosynthesis
Investigating the genetic underpinnings of this compound's biosynthesis is a critical area for both fundamental understanding and potential biotechnological applications.
A significant aspect of marine natural product research involves the recognition that many complex polyketides isolated from marine invertebrates are, in fact, produced by their associated microorganisms, such as bacteria or lower eukaryotes, rather than the host animal itself nih.gov. This is due to the prevalence of polyketide synthase (PKS) pathways in these microbial symbionts. Consequently, the putative biosynthetic gene cluster (BGC) responsible for this compound's synthesis is hypothesized to reside within the genome of symbiotic microorganisms associated with its crinoid hosts nih.gov. Identification of such BGCs typically involves advanced genomic techniques, including genome mining, to pinpoint gene clusters encoding PKSs and other enzymes involved in the complete biosynthetic pathway nih.govmdpi.comnih.govplos.org.
To address challenges in obtaining sufficient quantities of marine natural products from their natural sources, or to fully explore the biosynthetic potential of unculturable microorganisms, heterologous expression strategies are increasingly utilized nih.govresearchgate.net. This approach involves cloning the identified biosynthetic gene clusters into amenable host organisms, thereby enabling the reconstruction and production of the natural product in a more controllable and scalable system mdpi.com. Common host organisms engineered for the expression of PKS and nonribosomal peptide synthase (NRPS) pathways include well-characterized microbial strains such as Escherichia coli, Pseudomonas putida, and various Streptomyces species mdpi.com. While specific reports on the heterologous expression of this compound's biosynthetic pathway are not extensively detailed, this strategy represents a promising avenue for its future production nih.govnih.govresearchgate.net.
Identification of Putative Biosynthetic Gene Clusters
Chemoenzymatic and Biotechnological Approaches for this compound Production
The limited supply of many marine natural products from their original sources necessitates the development of alternative production methods. For compounds like this compound, various strategies are being explored to ensure a sustainable supply. These include:
Total Chemical Synthesis: This involves the complete synthesis of the compound from simpler chemical precursors in a laboratory setting. While often complex for intricate natural products, it offers a route to scalable production nih.govresearchgate.net.
Chemoenzymatic Approaches: These hybrid strategies combine the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. This merging of chemical and biological methods can offer advantages in terms of yield, selectivity, and environmental impact .
Biotechnological Production: This broad category encompasses various methods, including the optimization of fermentation conditions for the natural producer (if culturable), and more significantly, the use of engineered microorganisms through heterologous expression. By manipulating the metabolic pathways of host organisms, it is possible to enhance the production of this compound or its precursors nih.govmdpi.compensoft.net.
These approaches collectively aim to overcome the supply limitations of marine-derived compounds, paving the way for further research and potential applications of this compound.
Microbial Fermentation Strategies for Yield Optimization
Microbial fermentation offers a promising avenue for the sustainable production of natural products, including polyketides biorxiv.orgresearchgate.net. By introducing the genes encoding the necessary biosynthetic enzymes into a suitable microbial host, it is possible to reprogram the organism to produce the target compound metabolomicsworkbench.org. However, achieving high yields of complex natural products like this compound through microbial fermentation often requires significant optimization of fermentation strategies researchgate.netbioregistry.io.
General strategies for optimizing microbial fermentation for natural product production include:
Strain Selection and Engineering: Choosing a host organism that is amenable to genetic manipulation and capable of supporting the introduced biosynthetic pathway is critical. Common hosts for polyketide production include Escherichia coli and Streptomyces species metabolomicsworkbench.org. Genetic engineering can be employed to enhance precursor supply, optimize codon usage for heterologous gene expression, and minimize competing metabolic pathways mycocentral.eu.
Medium Optimization: The composition of the fermentation medium, including carbon sources, nitrogen sources, minerals, and trace elements, significantly impacts microbial growth and product formation bioregistry.ioreadthedocs.ionih.govnih.gov. Optimizing nutrient concentrations and ratios can improve the efficiency of the biosynthetic pathway and increase product yield bioregistry.ionih.gov.
Process Parameter Control: Fermentation parameters such as temperature, pH, aeration, and agitation rate need to be carefully controlled to maintain optimal conditions for microbial growth and enzyme activity bioregistry.ioreadthedocs.io.
Downstream Processing: Efficient extraction and purification methods are essential to recover the target compound from the fermentation broth uni-goettingen.de. Optimization of these steps can minimize product loss and reduce production costs.
While these general strategies are applicable to the microbial production of polyketides, specific research detailing the application of these techniques for the optimized fermentation of this compound is not widely available in the public domain. Studies on related naphthopyrones or other marine-derived polyketides may provide insights, but direct data on this compound fermentation optimization is limited.
Biocatalytic Transformations in the Biosynthetic Route
Biocatalysis, utilizing enzymes or whole cells to catalyze chemical reactions, plays a central role in the biosynthesis of natural products wikipedia.orgnih.govnih.gov. In the context of this compound biosynthesis, the key biocatalytic steps are mediated by the enzymes of the polyketide pathway mdpi.comnih.gov.
The primary enzyme system involved is the polyketide synthase (PKS) mdpi.comnih.gov. PKSs are multi-domain enzymes that sequentially add and process extender units to a growing polyketide chain. The type of PKS (Type I, Type II, or Type III) and the specific domains present determine the structure of the resulting polyketide backbone. Given the naphthopyrone structure of this compound, it is likely synthesized by a Type I or Type III PKS, which are known to produce aromatic polyketides.
Following the assembly of the polyketide chain, further biocatalytic transformations are necessary to yield the mature this compound molecule. These steps may include:
Cyclization: Enzymes that catalyze the folding and cyclization of the linear polyketide chain to form the naphthopyrone ring system.
Hydroxylation and Methylation: Introduction of hydroxyl and methoxy (B1213986) groups at specific positions on the aromatic rings, catalyzed by hydroxylase and methyltransferase enzymes, respectively mdpi.com.
Oxidation: Oxidative steps to introduce ketone functionalities and establish the aromaticity of the system.
While the general types of biocatalytic transformations involved in naphthopyrone biosynthesis are understood based on related pathways, the specific enzymes responsible for each step in the this compound pathway have not been definitively identified and characterized in published research. The study of the biosynthetic gene clusters from this compound-producing organisms would be necessary to identify and characterize these specific biocatalysts.
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Comaparvin
Total synthesis of natural products like this compound allows for the confirmation of their proposed structures and provides a route to access the compound independently of its natural source. mdpi.com While specific detailed strategies for the total synthesis of the core this compound structure were not extensively detailed in the search results, the synthesis of related naphthopyrone derivatives has been reported. mdpi.comgriffith.edu.auga-online.org
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis involves working backward from the target molecule to simpler, readily available starting materials. Key disconnections are strategic bond cleavages that simplify the molecular structure. For a naphthopyrone like this compound, potential disconnections could involve breaking the bonds that form the pyrone ring or the naphthoic portion. youtube.comyoutube.comyoutube.com Given the polyketide nature of this compound, a retrosynthetic approach might consider the assembly of the carbon skeleton from smaller acyl or acetate (B1210297) units, mimicking a plausible biosynthetic pathway.
Convergent and Linear Synthesis Methodologies
Chemical synthesis can proceed via linear or convergent strategies. nih.gov A linear synthesis builds the molecule step-by-step in a sequential manner. A convergent synthesis involves synthesizing several key fragments separately and then coupling them in a later stage. nih.govmdpi.comresearchgate.net Convergent approaches are often preferred for complex molecules as they can be more efficient and allow for the earlier introduction of diversity. While the specific application of these methodologies to this compound's total synthesis was not explicitly detailed, convergent strategies have been employed in the synthesis of other complex marine natural products. nih.govmdpi.com
Synthetic Approaches to this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is important for understanding how structural modifications affect biological activity and for potentially developing more potent or selective compounds. nih.govdntb.gov.uamdpi-res.comnih.gov
Rational Design of Structural Modifications
Rational design involves using structural information and understanding of biological targets to guide the design of new molecules with desired properties. nih.govwikipedia.org For this compound, rational design of analogues would likely focus on modifying the substituents on the naphthopyrone core or the propyl side chain to explore their impact on activity, such as anti-inflammatory effects. researchgate.netmdpi.comsemanticscholar.org Studies on other natural product analogues have demonstrated the importance of specific structural features for activity. rsc.orgnih.gov
Development of Synthetic Scaffolds and Intermediates
The synthesis of analogues often relies on the development of versatile synthetic scaffolds and intermediates that can be easily modified. nih.govnih.govmdpi.com For this compound derivatives, this might involve preparing substituted naphthol or chromenone intermediates that can be coupled or further functionalized. The synthesis of coumarin (B35378) derivatives, structurally related to the chromenone part of this compound, often utilizes intermediates derived from salicylaldehydes and active methylene (B1212753) compounds. nih.govnih.govmdpi.com
Semi-synthetic Modifications of Naturally Derived this compound
Semi-synthetic modifications involve chemically altering a naturally isolated compound. This approach can be advantageous when the natural product is available in reasonable quantities but requires structural tuning to improve its properties. researchgate.netnih.gov In the case of this compound, semi-synthetic modifications could involve reactions such as esterification (e.g., sulfation, as this compound sulfates are found naturally), etherification, or introduction of other functional groups onto the hydroxyl groups or the aromatic rings. griffith.edu.au For example, permethylated derivatives of this compound and its analogues have been generated by total synthesis for structural comparison with natural products. griffith.edu.au
Chemical Derivatization for Enhanced Biological Activity or Probing Mechanisms
Chemical derivatization involves modifying the structure of a compound to alter its physical, chemical, or biological properties. This strategy is commonly employed to enhance biological activity, improve pharmacokinetic profiles, or investigate the compound's mechanism of action. mdpi-res.comchromatographyonline.commdpi.com For this compound, a naphthopyrone with hydroxyl and methoxy (B1213986) groups, potential sites for derivatization include these functional groups.
While specific detailed studies on the derivatization of this compound itself for enhanced biological activity are not extensively documented in the provided search results, the principle of derivatization is a well-established method in medicinal chemistry. For instance, chemical modification of other natural products and compounds has been shown to enhance properties such as ionization efficiency, stability, and biological activity. chromatographyonline.commdpi.commdpi.com Studies on related chromone (B188151) and naphthopyrone structures suggest that modifications to the hydroxyl or alkyl side chains can influence biological interactions and activity. researchgate.net The presence of sulfate (B86663) ester derivatives of related crinoid pigments, such as this compound and 6-methoxythis compound monosulfates, highlights that natural modifications exist and can be relevant to their biological roles, such as fish-repellent activity. griffith.edu.aursc.org This suggests that synthetic sulfation or other conjugations could be explored for this compound.
Derivatization can also be used to probe the mechanism of action. By selectively modifying specific functional groups on the this compound structure, researchers can assess the importance of these groups for its interaction with biological targets, such as enzymes or receptors. Although the provided information notes this compound's inhibition of iNOS expression, but not COX-2 expression, in macrophage cells, detailed derivatization studies specifically linking structural modifications to these inhibitory effects were not found. mdpi.com
Molecular and Cellular Mechanisms of Action of Comaparvin
Analysis of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
Inhibition of IκB Kinase (IKK) Activity and IκB Phosphorylation
Studies have shown that comaparvin can effectively inhibit the phosphorylation of IκB, a key step in the activation of the NF-κB pathway. nih.govresearchgate.net IκB is typically bound to NF-κB in the cytoplasm, masking its nuclear localization signal. nih.gov Phosphorylation of IκB by the IκB kinase (IKK) complex targets IκB for ubiquitination and proteasomal degradation, allowing NF-κB to translocate to the nucleus. nih.gov this compound, at concentrations between 50 µM and 100 µM, inhibits TNF-α-induced IκB phosphorylation, suggesting it targets IKK. nih.govresearchgate.net This indicates a likely direct inhibitory effect on IKKβ activity. nih.govresearchgate.net
Impact on Proteasomal Activity and NF-κB Nuclear Translocation
Beyond inhibiting IκB phosphorylation, this compound also affects proteasomal activity. At concentrations between 50 µM and 100 µM, this compound reduces chymotrypsin-like proteasomal activity. nih.govresearchgate.net The proteasome is responsible for degrading phosphorylated IκB. nih.gov By inhibiting proteasomal activity, this compound can further prevent the degradation of IκB. This combined effect, inhibiting both IκB phosphorylation and proteasomal activity, blocks the nuclear translocation of NF-κB. nih.govresearchgate.net The inability of NF-κB to translocate to the nucleus prevents it from binding to the promoter regions of its target genes. nih.gov
Downregulation of Specific NF-κB Target Genes (e.g., MnSOD, XIAP, A20)
The inhibition of NF-κB nuclear translocation by this compound leads to the downregulation of the expression of genes that are transcriptionally regulated by NF-κB. nih.govresearchgate.net These include genes involved in cell survival and anti-apoptotic processes. nih.govresearchgate.net Research has correlated this compound's effects with the downregulation of TNF-α-induced expression of protective NF-κB target genes such as Manganese Superoxide Dismutase (MnSOD), X-linked Inhibitor of Apoptosis Protein (XIAP), and A20. nih.govresearchgate.netresearchgate.netresearchgate.net Downregulation of these genes can contribute to sensitizing cancer cells to apoptotic effects mediated by pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net
Here is a table summarizing the effects of this compound on NF-κB signaling components:
| Mechanism | Effect of this compound (50-100 µM) | Research Finding |
| IκB Phosphorylation | Inhibited | Effectively inhibits TNF-α induced IκB phosphorylation. nih.govresearchgate.net |
| IKK Activity | Likely Inhibited (direct effect) | Suggests a role in targeting IκB kinase (IKK), likely IKKβ activity. nih.govresearchgate.net |
| Chymotrypsin-like Proteasomal Activity | Reduced | Reduces activity. nih.govresearchgate.net |
| NF-κB Nuclear Translocation | Blocked | Blocks translocation. nih.govresearchgate.net |
| Expression of NF-κB Target Genes (MnSOD, XIAP, A20) | Downregulated | Correlates with downregulation of TNF-α induced expression. nih.govresearchgate.netresearchgate.netresearchgate.net |
Exploration of Antiviral Mechanisms in In Vitro Research Models
This compound has also been investigated for its potential antiviral activities in in vitro research models. mdpi.com
Inhibition of Viral Replication Cycles (e.g., HIV-1)
Research indicates that this compound exhibits antiviral activity against certain viruses. One study reported anti-HIV-1 activity for this compound. mdpi.com The half-maximal effective concentration (EC50) for this activity was reported as 7.5 ± 1.7 µM. mdpi.com This suggests that this compound can inhibit the replication cycle of HIV-1 in a dose-dependent manner within this concentration range in in vitro settings.
Identification of Viral or Cellular Targets for Antiviral Activity
While anti-HIV-1 activity has been reported, the specific viral or cellular targets responsible for this compound's antiviral activity, such as against HIV-1, require further detailed investigation. The existing research primarily focuses on its effects on the NF-κB pathway, which can be involved in the life cycles of various viruses, including HIV-1. However, direct evidence identifying a specific viral protein or a host cellular factor targeted by this compound in the context of viral infection, like HIV-1 replication, is limited in the provided search results.
Preclinical Biological Activity and Structure Activity Relationship Sar Studies
In Vitro Mechanistic Efficacy Studies in Cell-Based Assays
In vitro studies utilizing various cell lines have provided insights into the potential mechanisms by which Comaparvin exerts its biological effects.
Macrophage Cell Line Models (e.g., RAW 264.7) for Anti-inflammatory Research
Murine RAW 264.7 macrophage cells have been employed to investigate the anti-inflammatory properties of this compound. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to significantly decrease the expression of inducible nitric oxide synthase (iNOS) protein and mRNA in a dose-dependent manner. mdpi.comnih.govnih.govresearchgate.net This suggests that a key aspect of this compound's anti-inflammatory mechanism in this model involves the modulation of the iNOS pathway, which is crucial for the production of nitric oxide, a pro-inflammatory mediator. However, studies have indicated that this compound did not inhibit cyclooxygenase-2 (COX-2) expression in these cells, suggesting a degree of selectivity in its anti-inflammatory targets. nih.gov
Cancer Cell Line Panels (e.g., hepatoma, breast cancer, melanoma) for Pathway Modulation Studies
Investigations into the effects of this compound on cancer cell lines have revealed its ability to modulate key signaling pathways involved in cancer development and inflammation, such as the NF-κB pathway. Studies using rat hepatoma cells and human breast cancer cells have demonstrated that this compound can inhibit tumor necrosis factor-alpha (TNF-α) induced NF-κB activation. nih.gov Mechanistically, this compound has been shown to reduce chymotrypsin-like proteasomal activity and block the nuclear translocation of NF-κB. nih.gov Furthermore, this compound sensitized these cancer cells to the apoptotic effects mediated by TNF-α, which correlated with the downregulation of protective NF-κB target genes, including MnSOD, XIAP, and A20. nih.gov
T-cell Line Systems for Antiviral Activity Assessment
This compound has also been evaluated for potential antiviral activity in T-cell line systems. In vitro studies using CEM-GXR cell lines have shown that this compound exhibits moderate inhibition of HIV-1 replication. nih.govnih.gov The reported EC50 value for this activity was 7.5 μM. nih.gov This indicates a potential for this compound to interfere with the replication cycle of HIV-1 in susceptible T cells, although the specific mechanism underlying this antiviral effect requires further detailed investigation.
In Vivo Mechanistic Investigations in Experimental Animal Models
Experimental animal models, particularly those simulating inflammatory conditions, have been used to assess the in vivo efficacy and mechanistic effects of this compound.
Inflammatory Models (e.g., carrageenan-induced inflammation in rodents) for Cellular and Molecular Responses
The carrageenan-induced paw inflammation model in rats is a widely used model for evaluating anti-inflammatory and analgesic compounds. nih.govscite.ai In this model, post-treatment with this compound significantly inhibited key indicators of inflammation and pain, including mechanical allodynia, thermal hyperalgesia, and weight-bearing deficits. mdpi.comnih.govnih.govscite.airesearchgate.net These findings suggest that this compound possesses in vivo anti-inflammatory and analgesic properties.
Assessment of Biomarker Expression and Cellular Infiltration in Tissues
Further mechanistic investigations in the carrageenan-induced inflamed paws have focused on the cellular and molecular events at the tissue level. Histopathological analyses have shown that this compound treatment attenuates the infiltration of inflammatory cells, including neutrophils, macrophages, and fibroblasts, into the inflamed paw tissues. nih.govresearchgate.netdntb.gov.uanih.govtandfonline.com This reduction in cellular infiltration is a significant aspect of its anti-inflammatory effect. Additionally, this compound has been shown to attenuate the expression of iNOS protein in the carrageenan-induced inflamed paws, corroborating the in vitro findings regarding its effect on this key inflammatory enzyme. mdpi.comnih.govnih.govdntb.gov.ua These in vivo observations support the notion that this compound's anti-inflammatory activity is mediated, at least in part, through the inhibition of inflammatory cell recruitment and the reduction of iNOS expression in inflamed tissues.
Comprehensive Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule relates to its biological activity gardp.org. For this compound and its analogs, SAR analysis helps to identify key functional groups and structural motifs responsible for observed effects, such as anti-inflammatory and antiviral activities mdpi.comresearchgate.netmdpi.com.
Identification of Crucial Structural Motifs and Pharmacophores for Specific Activities
Research into this compound and related naphthopyrones has started to pinpoint structural features critical for their bioactivity. The core naphthopyrone skeleton is a common motif in these compounds researchgate.netnih.gov. Studies on the anti-inflammatory activity, particularly the inhibition of inducible nitric oxide synthase (iNOS) expression, suggest that certain substitutions on this core structure are important mdpi.comresearchgate.net.
For instance, this compound (5,8-dihydroxy-10-methoxy-2-propylbenzo[h]chromen-4-one) has shown significant inhibition of iNOS protein and mRNA expression in LPS-stimulated macrophage cells mdpi.comnih.gov. A related compound, 6-methoxythis compound-5-methyl ether, also exhibited potent anti-inflammatory effects with significant iNOS inhibition nih.gov. This suggests that the presence and position of hydroxyl and methoxy (B1213986) groups on the naphthopyrone framework play a role in anti-inflammatory activity researchgate.net.
Evaluation of the Impact of Substituent Groups and Stereochemistry on Mechanistic Potency
The impact of substituent groups on the potency of this compound and related naphthopyrones has been explored, particularly concerning the anti-inflammatory response. The presence of a linear propyl group at the C-2 position of the naphthopyrone structure has been suggested to play an important role in biological activities, based on preliminary SAR studies of naphthopyrones inhibiting ABCG-2-mediated transport nih.gov.
Furthermore, the methoxy substitution at the C-6 position has been highlighted as important for anti-inflammatory functionalities researchgate.net. Comparative studies between this compound and 6-methoxythis compound-5-methyl ether, both showing anti-inflammatory effects, suggest that the methylation status of the hydroxyl groups and the presence of a methoxy group at C-6 influence potency researchgate.netnih.gov.
While the importance of substituent groups like the propyl chain and methoxy groups has been noted, detailed studies systematically evaluating the impact of various substitutions at different positions on the naphthopyrone core are needed for a comprehensive understanding of SAR. Information specifically on the impact of stereochemistry on the mechanistic potency of this compound appears limited in the provided search results.
Comparative SAR with Related Naphthopyrones and Synthetic Analogs
This compound belongs to a class of naphthopyrones isolated from marine crinoids researchgate.netnih.gov. Comparative SAR analysis with related naphthopyrones provides insights into how structural variations affect biological activity. For instance, studies comparing this compound with 6-methoxythis compound-5-methyl ether have been conducted in the context of anti-inflammatory activity researchgate.netnih.gov. Both compounds inhibit NF-κB activation and iNOS expression, but their relative potencies can differ depending on the specific assay and concentration.
Another related naphthopyrone, TMC-256C1, also isolated from Capillaster multiradiatus, was tested for anti-HIV-1 replication activity alongside this compound and 6-methoxythis compound-5-methyl ether nih.gov. The varying EC₅₀ values observed for these compounds (this compound: 7.5 μM; other compounds ranging from 14.5 to 25.5 μM) indicate that structural differences among these naphthopyrones lead to differential antiviral potency mdpi.comnih.govnih.gov.
While the search results mention synthetic derivatives and analogs in the context of other compound classes and activities (e.g., sulfated sterols, coumarin (B35378) derivatives, wondonins) mdpi.comvliz.bemdpi.commdpi.com, detailed comparative SAR studies involving synthetic analogs of this compound specifically are not extensively described in the provided snippets. The focus appears to be primarily on naturally occurring naphthopyrone analogs isolated from marine organisms.
Further research involving the synthesis of this compound analogs with targeted structural modifications and subsequent evaluation of their biological activities would be crucial for a more comprehensive SAR analysis and the identification of optimized structures with enhanced potency and selectivity.
Data Table: Anti-inflammatory Activity of this compound on LPS-Induced iNOS Expression
| This compound Concentration (μM) | Relative iNOS Protein Expression (% of LPS-alone) |
| 1 | 90.42 ± 1.1 |
| 10 | 77.95 ± 7.99 |
| 25 | 56.5 ± 1.2 |
| 50 | 40 ± 0.99 |
Data derived from in vitro experiments on LPS-stimulated murine RAW 264.7 macrophage cells. mdpi.com
Data Table: Anti-HIV-1 Activity of this compound and Related Naphthopyrones
| Compound | Source | Activity | EC₅₀ (μM) |
| This compound | Capillaster multiradiatus | Anti-HIV-1 | 7.5 ± 1.7 |
| 6-methoxythis compound-5-methyl ether | Capillaster multiradiatus | Anti-HIV-1 | 14.5 - 25.5 |
| TMC-256C1 | Capillaster multiradiatus | Anti-HIV-1 | 14.5 - 25.5 |
EC₅₀ values for 6-methoxythis compound-5-methyl ether and TMC-256C1 fall within this range. mdpi.comnih.govnih.govsemanticscholar.org
Analytical Methodologies for Comaparvin Research and Development
Quantitative and Qualitative Assays for Biological Activity
Assessing the biological activity of Comaparvin involves both quantitative and qualitative methods to measure its effects on cellular processes, protein expression, and gene expression. These assays are essential for determining the potency and mechanism of action of this compound. tga.gov.aupharmaron.comquatrelab.com
Cell-based Reporter Gene Assays
Cell-based reporter gene assays are utilized to investigate the influence of compounds like this compound on specific cellular signaling pathways or gene regulatory elements. promega.roindigobiosciences.comthermofisher.com In this type of assay, a reporter gene, such as luciferase, is linked to a promoter sequence or a signaling pathway responsive to the compound being studied. promega.rothermofisher.com When the compound activates or inhibits the target pathway, the expression of the reporter gene changes, leading to a quantifiable signal (e.g., luminescence or fluorescence) that can be easily measured. promega.rothermofisher.com This allows researchers to determine the effect of this compound on specific cellular responses. promega.roindigobiosciences.com For instance, reporter gene assays can be used to study the activation or inhibition of pathways like cAMP or MAPK, which are involved in various cellular functions. promega.ro
Immunological Techniques (e.g., Western Blotting, ELISA) for Protein Expression
Immunological techniques such as Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are fundamental for analyzing the expression levels of specific proteins in cells or tissues treated with this compound. abcam.compatsnap.comnih.govazurebiosystems.com
Western blotting allows for the separation of proteins by size using gel electrophoresis, followed by their transfer to a membrane. abcam.compatsnap.comazurebiosystems.com Specific proteins are then detected using antibodies that bind to the target protein. abcam.comazurebiosystems.com This technique provides information about the presence, size, and relative abundance of a protein, and can also reveal post-translational modifications. abcam.compatsnap.com Studies on this compound have utilized Western blotting to assess the expression of pro-inflammatory proteins. For example, research has shown that this compound significantly decreased the expression of inducible nitric oxide synthase (iNOS) protein in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com
ELISA is a plate-based assay that uses antibodies to detect and quantify specific proteins in a sample. abcam.compatsnap.comnih.gov It is generally considered more quantitative and suitable for high-throughput screening compared to Western blotting. patsnap.comazurebiosystems.comthermofisher.com ELISA can be used to measure the total amount of a target protein. patsnap.com While the provided search results specifically mention Western blotting for this compound's effect on iNOS protein expression, ELISA is a complementary technique that could also be applied to quantify changes in protein levels induced by this compound. mdpi.comabcam.compatsnap.com
Molecular Biology Methods (e.g., RT-qPCR) for Gene Expression Analysis
Molecular biology methods, particularly reverse transcription quantitative polymerase chain reaction (RT-qPCR), are employed to analyze the effect of this compound on gene expression at the mRNA level. thermofisher.comnih.govnih.gov RT-qPCR is a highly sensitive and specific technique that quantifies the amount of specific mRNA transcripts in a sample, providing insights into how this compound affects the transcription of genes. thermofisher.comnih.gov The process typically involves converting RNA to complementary DNA (cDNA) using reverse transcription, followed by PCR amplification and detection using fluorescent dyes or probes. thermofisher.com This method is considered a gold standard for targeted RNA quantification. nih.gov Research on this compound has used quantitative PCR to demonstrate that this compound significantly inhibited the expression of iNOS mRNA in LPS-stimulated macrophage cells. mdpi.com
Cell Viability and Proliferation Assays (e.g., Alamar Blue)
Cell viability and proliferation assays are crucial for determining if this compound has any cytotoxic effects or if it influences cell growth. The Alamar Blue assay is a common method used for this purpose. mdpi.comnih.govbio-rad-antibodies.comapexbt.comnih.govbmglabtech.com The Alamar Blue assay utilizes a redox indicator, resazurin, which is reduced by metabolically active cells to a fluorescent product (resorufin). nih.govapexbt.comnih.gov The intensity of the fluorescence or the change in color can be measured to quantify the number of viable cells. nih.govapexbt.combmglabtech.com This assay is simple, non-toxic to cells, and can be used for continuous monitoring of cell health. bio-rad-antibodies.comnih.govbmglabtech.com Studies investigating the effect of this compound on cell viability have successfully used the Alamar Blue assay. For instance, the viability of RAW264.7 macrophage cells treated with different concentrations of this compound was evaluated using the Alamar Blue assay, showing that higher concentrations and longer incubation times could lead to decreased cell viability. mdpi.com
Chromatographic Techniques for Analysis and Quantification
Chromatographic techniques are essential for the analysis, purification, and quantification of this compound, ensuring its purity and accurate concentration in research studies. advancechemjournal.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for separating, identifying, and quantifying compounds in a mixture. advancechemjournal.comjhsci.ba It is particularly valuable for determining the purity of a compound and quantifying its concentration. advancechemjournal.comptfarm.pl HPLC involves passing a sample through a stationary phase (column) using a liquid mobile phase. advancechemjournal.com Compounds in the sample separate based on their differential interactions with the stationary and mobile phases. advancechemjournal.com For this compound research, HPLC is employed to purify the compound from crude extracts and to quantify its amount in various preparations or biological samples. mdpi.comadvancechemjournal.com HPLC methods can be developed and validated to ensure accuracy, precision, and linearity for the specific compound being analyzed. jhsci.baptfarm.pl The purity of a compound analyzed by HPLC can be assessed, for example, by using techniques like principal component analysis of HPLC-DAD data. nih.gov this compound has been isolated from crinoid extracts using chromatographic methods, including column chromatography, which often precedes or is coupled with HPLC for further purification and analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. The technique involves separating components of a sample by gas chromatography based on their boiling points and polarities, followed by their detection and identification using mass spectrometry, which measures the mass-to-charge ratio of ionized fragments filab.frmeasurlabs.com. Headspace GC-MS is a specific application particularly suited for analyzing volatile compounds released from a sample filab.fr.
While this compound itself is a naphthopyrone and not typically analyzed directly by standard GC-MS due to its lower volatility compared to many metabolites amenable to this technique, GC-MS finds application in natural product research for analyzing volatile components of the source organism or associated matrices. For instance, GC-MS has been utilized to analyze the volatile composition of essential oils from medicinal plants, identifying compounds such as caryophyllene, eucalyptol, alpha-pinene, and beta-pinene (B31000) researchgate.net. In the context of this compound research, GC-MS could be applicable if studies involve the analysis of volatile metabolites produced by the marine organisms from which this compound is isolated, or if investigating volatile degradation products of this compound under specific conditions. It is also used in the pharmaceutical industry for impurity screening and analysis of residual solvents, which could be relevant during the purification or formulation of this compound filab.frmeasurlabs.com.
Advanced Spectroscopic and Imaging Techniques in Research
Advanced spectroscopic and imaging techniques are indispensable for the comprehensive characterization of this compound and for investigating its effects on biological systems at a detailed level.
High-Resolution NMR and MS for Detailed Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the structural elucidation and confirmation of natural products, including this compound. Detailed spectroscopic analysis using 1D and 2D NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) provides crucial information about the connectivity and arrangement of atoms within the molecule researchgate.netmdpi-res.comresearchgate.netresearchgate.netresearchgate.net. High-resolution MS techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or HR-ESI-QTOF MS, provide accurate mass measurements that help determine the elemental composition of this compound, confirming its molecular formula mdpi-res.comresearchgate.net.
The combination of high-resolution NMR and MS data is often essential for unambiguously assigning the structure of a novel compound or confirming the structure of a known compound like this compound isolated from a new source researchgate.netmdpi-res.comresearchgate.netresearchgate.netresearchgate.net. This detailed spectroscopic analysis was fundamental in the initial determination of the structure of this compound, which contains a pyrano[2,3-f]chromene skeleton researchgate.net. Researchers routinely rely on the comprehensive information provided by these methods to validate the identity and purity of this compound samples used in biological assays and further research researchgate.netmdpi-res.comresearchgate.netresearchgate.netresearchgate.net.
Confocal Microscopy and Flow Cytometry for Cellular Studies
Confocal microscopy and flow cytometry are powerful techniques used to investigate the effects of compounds like this compound at the cellular level, providing insights into cellular morphology, protein expression, cellular events, and population dynamics.
Confocal microscopy is a fluorescence imaging technique that provides high-resolution optical sections of biological samples, allowing for the visualization of cellular structures and the localization of fluorescently labeled molecules within cells and tissues iqs.eduevidentscientific.com. It is particularly useful for observing cellular uptake of compounds, their intracellular distribution, and changes in cellular morphology or protein localization upon treatment iqs.eduresearchgate.netresearchgate.net. While specific studies detailing the use of confocal microscopy with this compound were not explicitly found in the provided snippets, the technique is broadly applied in cellular studies relevant to natural product research, such as observing the internalization of nanoparticles in cells or studying receptor localization iqs.eduresearchgate.net.
Flow cytometry is a technique that allows for the rapid, multi-parametric analysis of single cells in suspension nih.govmpi-bremen.defrontiersin.org. Cells are passed through a laser beam, and scattered and fluorescent light signals are measured to obtain information about cell size, granularity, and the presence of fluorescent markers nih.gov. This technique is widely used for analyzing cell populations, identifying different cell types, and quantifying cellular processes such as apoptosis, cell cycle progression, and the production of reactive oxygen species (ROS) researchgate.netnih.govfrontiersin.org. In the context of this compound research, flow cytometry has been used to measure reactive oxygen species accumulation and mitochondrial damage in macrophages, which is relevant to understanding the compound's potential anti-inflammatory activities researchgate.net. Flow cytometry can also be used to assess the impact of this compound on immune cell populations or other cell types relevant to its biological effects researchgate.netnih.gov.
Together, confocal microscopy and flow cytometry provide complementary approaches for gaining a deeper understanding of how this compound interacts with and affects cells, offering quantitative and spatially resolved data on cellular responses.
Future Research Directions and Translational Perspectives in Chemical Biology
Deeper Elucidation of Undiscovered Molecular Targets and Signaling Networks
While Comaparvin has been shown to inhibit NF-κB signaling and iNOS expression, the full spectrum of its molecular targets and the intricate signaling networks it influences are not yet completely understood. mdpi.comnih.gov Future research should focus on employing advanced chemical biology techniques, such as activity-based protein profiling and target deconvolution strategies, to identify novel protein interactions beyond the known NF-κB pathway and iNOS. mdpi.comnih.gov Exploring its effects on other inflammatory mediators and their associated pathways could reveal additional therapeutic opportunities. Furthermore, investigating how this compound modulates complex cellular processes through these networks, potentially involving crosstalk between different signaling cascades, will provide a more holistic understanding of its biological actions. This deeper molecular understanding is crucial for defining its precise mechanism of action and identifying potential off-targets.
Development of Innovative Synthetic Routes for Sustainable and Scalable Production
The isolation of this compound from marine crinoids presents challenges for sustainable and large-scale production due to the limited availability of natural sources. Developing innovative and efficient synthetic routes is a critical future direction. Current synthesis methods for naphthopyrones and similar compounds exist, but specific routes for this compound that are both sustainable and scalable for potential pharmaceutical use need to be established. researchgate.netnih.gov Research should focus on designing cost-effective and environmentally friendly synthetic strategies, potentially utilizing biocatalysis or flow chemistry approaches. rsc.orgadvancingrna.com Achieving scalable synthesis is essential to provide sufficient quantities of high-purity this compound for extensive preclinical studies, clinical trials, and potential therapeutic applications.
Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity
Based on the structural information of this compound and insights gained from target elucidation, the rational design and synthesis of next-generation analogues is a key area for future research. rsc.org The aim is to develop compounds with enhanced potency, improved specificity for particular molecular targets, and potentially reduced off-target effects. Structure-activity relationship (SAR) studies, guided by computational modeling and medicinal chemistry principles, will be instrumental in identifying key structural features responsible for its biological activity. rsc.org This will allow for the synthesis of libraries of analogues with targeted modifications to optimize their pharmacological profiles. rsc.org Research should also explore strategies to improve pharmacokinetic properties, such as solubility, stability, and bioavailability, through structural modifications.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding
Integrating omics technologies, such as proteomics and metabolomics, offers a powerful approach to gain a comprehensive understanding of this compound's effects at a systems level. nih.govlumc.nlmdc-berlin.defrontiersin.orgnih.govnih.govnovapublishers.comnih.govowkin.com Proteomics can reveal global changes in protein expression and modification in response to this compound treatment, providing insights into affected pathways and potential new targets. lumc.nlmdc-berlin.defrontiersin.orgnih.govnih.gov Metabolomics can profile the alterations in small molecule metabolites, reflecting the metabolic state of cells and identifying perturbed biochemical processes. nih.govlumc.nlmdc-berlin.defrontiersin.orgnih.govnih.govnovapublishers.com The integration of these datasets, using bioinformatics and systems biology approaches, can provide a more complete picture of how this compound influences cellular function and identify biomarkers of response or resistance. frontiersin.orgnovapublishers.com This multi-omics approach can uncover complex interactions and feedback loops within biological systems affected by the compound.
Exploration of Synergy with Other Bioactive Compounds in Mechanistic Studies
Investigating the potential synergistic effects of this compound with other bioactive compounds is a promising area for future mechanistic studies. nih.govdntb.gov.uanih.govmdpi.com Given that this compound has shown activity in modulating inflammatory and potentially proliferative pathways, exploring its combination with existing therapeutic agents or other natural products could lead to enhanced efficacy or reduced required doses. mdpi.comnih.govdntb.gov.uanih.govmdpi.com Mechanistic studies of synergy should aim to understand how this compound interacts with other compounds at the molecular level to produce a greater than additive effect. nih.govnih.gov This could involve investigating effects on shared or complementary signaling pathways, drug metabolism, or the modulation of the cellular environment. nih.govmdpi.com Such studies could pave the way for the development of novel combination therapies with improved outcomes.
Q & A
Q. How do I ensure transparency in reporting qualitative findings (e.g., this compound's behavioral effects)?
- Thematic saturation : Continue interviews until no new themes emerge .
- Reflexivity journals : Document researcher biases during data interpretation .
- Member checking : Share preliminary findings with participants to validate accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
